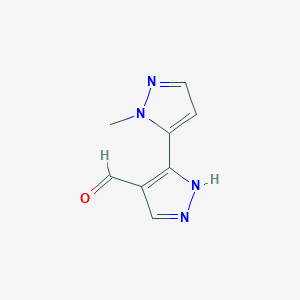

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Description

This compound belongs to the pyrazole-4-carbaldehyde family, a class of heterocyclic molecules widely studied for their versatility in synthetic chemistry and biological applications . Pyrazole-4-carbaldehydes are key intermediates in constructing fused heterocyclic systems (e.g., pyrazolo-triazoles, pyrazolo-pyridines) and are frequently modified to enhance pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities .

The structural uniqueness of this compound lies in its dual pyrazole rings, which may confer distinct electronic and steric properties compared to mono-pyrazole analogs. The 1-methyl group on the secondary pyrazole ring likely improves metabolic stability, while the aldehyde moiety provides a reactive site for further functionalization via condensation or cycloaddition reactions .

Properties

IUPAC Name |

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUUKWXZXBUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of catalysts such as nano-SiO2/HClO4 under reflux conditions . Another approach includes the use of β-keto esters, hydrazines, and aldehydes in a one-pot pseudo five-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Water-pyridine, reflux | Pyrazole-4-carboxylic acid | 85–90% | |

| K₂Cr₂O₇ (acidic) | Ethanol, H₂SO₄ | Pyrazole ester derivatives | 75–80% |

Application : Oxidized products are intermediates for pharmaceuticals and agrochemicals .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or amines using selective reagents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT | 4-(Hydroxymethyl)pyrazole derivative | 70–75% | |

| LiAlH₄ | Dry ether, reflux | 4-(Aminomethyl)pyrazole (via imine intermediate) | 60–65% |

Note : Reductive amination with amines (e.g., 4-methoxybenzylamine) produces secondary amines under solvent-free conditions .

Condensation Reactions

The aldehyde participates in aldol condensations and Schiff base formations :

Aldol Condensation

-

Reacts with ketones (e.g., acetophenone) in basic media to form α,β-unsaturated ketones :

\text{Aldehyde}+\text{Acetophenone}\xrightarrow[\text{NaOH EtOH}]{\text{Reflux}}\text{Chalcone derivative}$$[5]

Schiff Base Formation

-

Condenses with amines (e.g., hydrazines, arylhydrazines) to yield hydrazones or azines :

\text{Aldehyde}+\text{Hydrazine}\rightarrow \text{Pyrazole hydrazone}\quad (\text{Yield 80 85 })$$[5][9]

Applications : These derivatives are precursors for heterocycles like pyridines and oxadiazoles .

Nucleophilic Substitution

The pyrazole rings undergo substitution at activated positions:

| Reagent | Site | Product | Conditions | Reference |

|---|---|---|---|---|

| Halogens (Cl₂, Br₂) | C5 of pyrazole | 5-Halo-pyrazole derivatives | RT, acetic acid | |

| HNO₃/H₂SO₄ | C3 of pyrazole | Nitro-substituted pyrazole | 0–5°C, 2–4 h |

Note : Methyl groups on pyrazole rings direct electrophilic substitution to para positions .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Example :

Biological Activity Correlation

Derivatives of this compound exhibit:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can act as selective androgen receptor modulators (SARMs), which are particularly useful in treating androgen-dependent cancers such as prostate cancer . The compound's ability to modulate androgen receptors suggests potential therapeutic applications in oncology.

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. Pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde, have been synthesized and tested for their efficacy against various weeds. For example, derivatives demonstrated effective inhibition of barnyard grass with low application rates, indicating their potential as environmentally friendly herbicides .

Applications in Agrochemicals

The versatility of pyrazole-containing compounds has led to their incorporation into agrochemicals. Their ability to undergo multidirectional transformations allows for the development of diverse structures that can target specific agricultural needs. The following table summarizes some key applications:

| Application Area | Description | Example Compounds |

|---|---|---|

| Herbicides | Effective against various weed species; low toxicity to crops | Pyrazosulfuron, Azimsulfuron |

| Pesticides | Targeting specific pests with minimal environmental impact | Benzofenap, Pyrazolate |

| Plant Growth Regulators | Enhancing crop yield and resilience | Various pyrazole derivatives |

Case Study on Anticancer Activity

A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of novel pyrazole derivatives for anticancer activity. The findings indicated that certain derivatives exhibited potent activity against prostate cancer cell lines, highlighting their potential as therapeutic agents .

Case Study on Herbicidal Efficacy

In another study focused on agrochemical applications, researchers synthesized several pyrazole derivatives and tested them for herbicidal activity against common agricultural weeds. Results showed that specific compounds had an EC50 value significantly lower than commercial herbicides, suggesting they could serve as effective alternatives in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives used .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Chlorine at the 5-position (as in 5-chloro derivatives) increases lipophilicity, enhancing membrane permeability .

- Aromatic/Heteroaromatic Substituents : Compounds with furan-2-yl or pyridyl groups (e.g., 5a–c in ) exhibit superior antimicrobial activity due to improved π-π stacking with biological targets.

- Dual Pyrazole Systems: The target compound’s dual pyrazole rings may enhance rigidity and binding affinity in enzyme active sites compared to mono-pyrazole analogs, though direct biological data are lacking in the evidence.

Physicochemical Properties

Crystallographic studies (e.g., ) reveal that substituents influence molecular planarity and packing:

- This compound : The dual pyrazole system may adopt a near-planar conformation, favoring intermolecular π-π interactions in the solid state.

Biological Activity

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its structural characteristics, synthesis, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Structural Information

The molecular formula of this compound is C8H8N4O. Its structural representation can be summarized as follows:

- Molecular Formula : C8H8N4O

- SMILES : CN1C(=CC=N1)C2=C(C=NN2)C=O

- InChIKey : WEXUUKWXZXBUIK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. Although specific synthetic routes for this compound are not extensively documented, similar compounds in the pyrazole class have been synthesized using methods such as Vilsmeier-Haack reactions and condensation reactions with aldehydes or carboxylic acids.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapeutics. The following findings summarize its anticancer properties:

- Cell Line Inhibition : Compounds with similar structures have demonstrated significant inhibition of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. For example, a related pyrazole derivative exhibited an IC50 value of 49.85 μM against A549 cells, indicating substantial cytotoxicity .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Related Pyrazole Derivative | MDA-MB-231 | 49.85 |

| Related Pyrazole Derivative | HepG2 | TBD |

Antimicrobial Activity

In addition to anticancer properties, pyrazole compounds have been evaluated for their antimicrobial activities. For instance:

- Minimum Inhibitory Concentration (MIC) : Some pyrazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. MIC values ranging from 0.22 to 0.25 μg/mL were reported for certain active derivatives .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 0.22 |

| Pyrazole Derivative B | E. coli | TBD |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in both anticancer and antimicrobial applications:

- Anticancer Study : A study synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity against breast cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of several pyrazole derivatives against common bacterial strains. The study concluded that certain modifications to the pyrazole structure significantly improved antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.